molecular formula C37H55N5O8S B138341 Ciprokiren CAS No. 143631-62-3

Ciprokiren

Cat. No. B138341
M. Wt: 729.9 g/mol
InChI Key: PODHJNNUGIBMOP-HOQQKOLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciprokiren is a widely researched and studied compound that has shown great potential in the field of pharmaceuticals. It is a renin inhibitor that has been found to have a significant impact on the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance in the body.

Mechanism Of Action

Ciprokiren works by inhibiting the activity of renin, which is an enzyme that plays a crucial role in the Ciprokiren. Renin converts angiotensinogen to angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II is a potent vasoconstrictor that increases blood pressure and fluid retention in the body. By inhibiting the activity of renin, Ciprokiren reduces the production of angiotensin II, leading to a decrease in blood pressure and fluid retention.

Biochemical And Physiological Effects

Ciprokiren has been found to have various biochemical and physiological effects on the body. It has been shown to reduce blood pressure and improve renal function in animal models of hypertension and heart failure. It has also been found to improve endothelial function and reduce oxidative stress in these models. Additionally, Ciprokiren has been found to have anti-inflammatory and anti-fibrotic effects in animal models of cardiovascular disease.

Advantages And Limitations For Lab Experiments

Ciprokiren has several advantages for lab experiments. It is a potent and selective inhibitor of renin, which makes it an ideal tool for studying the Ciprokiren. It has also been extensively studied in animal models of cardiovascular disease, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using Ciprokiren in lab experiments. It is a relatively new compound, and there is still much that is not known about its long-term effects. Additionally, it can be difficult and expensive to synthesize, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on Ciprokiren. One area of interest is its potential use in the treatment of hypertension and heart failure in humans. Clinical trials are currently underway to evaluate the safety and efficacy of Ciprokiren in these patient populations. Additionally, researchers are interested in exploring the potential of Ciprokiren as a tool for studying the Ciprokiren and its role in cardiovascular disease. Finally, there is also interest in developing new and more efficient methods for synthesizing Ciprokiren, which could make it more readily available for researchers.

Synthesis Methods

The synthesis of Ciprokiren involves a series of steps that utilize various chemical reagents and solvents. The process begins with the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,6-dimethoxyphenylacetonitrile to form the corresponding amide. The amide is then reduced using lithium aluminum hydride to form the corresponding alcohol, which is then reacted with 4-chlorobenzyl chloride to form the final product, Ciprokiren.

Scientific Research Applications

Ciprokiren has been extensively studied for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases. It has been found to be a potent inhibitor of renin, which is a key enzyme in the Ciprokiren. The Ciprokiren plays a crucial role in regulating blood pressure and fluid balance in the body, and dysregulation of this system can lead to various cardiovascular diseases.

properties

CAS RN

143631-62-3

Product Name

Ciprokiren

Molecular Formula

C37H55N5O8S

Molecular Weight

729.9 g/mol

IUPAC Name

(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-(2-methyl-1-morpholin-4-yl-1-oxopropan-2-yl)sulfonylpropanamide

InChI

InChI=1S/C37H55N5O8S/c1-37(2,36(47)42-15-17-50-18-16-42)51(48,49)23-28(19-25-9-5-3-6-10-25)34(45)41-31(21-29-22-38-24-39-29)35(46)40-30(20-26-11-7-4-8-12-26)33(44)32(43)27-13-14-27/h3,5-6,9-10,22,24,26-28,30-33,43-44H,4,7-8,11-21,23H2,1-2H3,(H,38,39)(H,40,46)(H,41,45)/t28-,30+,31+,32+,33-/m1/s1

InChI Key

PODHJNNUGIBMOP-HOQQKOLYSA-N

Isomeric SMILES

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4CCCCC4)[C@H]([C@H](C5CC5)O)O

SMILES

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O

Canonical SMILES

CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O

synonyms

ciprokiren
Ro 44-9375
Ro-44-9375

Origin of Product

United States

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